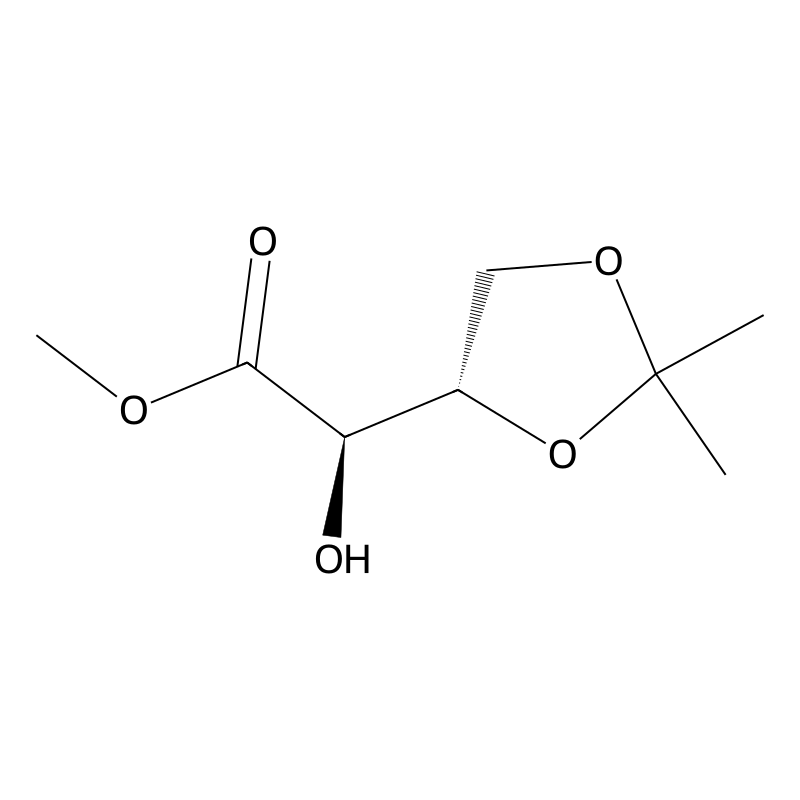

Methyl 3,4-O-isopropylidene-L-threonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Methyl 3,4-O-isopropylidene-L-threonate is an organic compound with the molecular formula C₈H₁₄O₅ and a molecular weight of 190.19 g/mol. It is characterized by the presence of an isopropylidene group attached to the threonate structure, which contributes to its unique properties and reactivity. This compound is often used as a chiral building block in various synthetic applications due to its stereochemical features .

Research indicates that methyl 3,4-O-isopropylidene-L-threonate exhibits biological activity relevant to pharmacology. It has been studied for its potential as an inhibitor of fatty acid amide hydrolase, an enzyme involved in the degradation of endocannabinoids. This inhibition can have implications for pain management and other therapeutic areas . Furthermore, the compound's chirality may influence its interaction with biological targets, enhancing its significance in drug design.

The synthesis of methyl 3,4-O-isopropylidene-L-threonate typically involves the reaction of malonate derivatives with aspartyl amide under controlled conditions. This method allows for the formation of the desired chiral compound while maintaining high enantioselectivity . Other synthetic routes may involve protecting groups and subsequent deprotection steps to achieve the final product.

Methyl 3,4-O-isopropylidene-L-threonate finds applications in various fields:

- Pharmaceuticals: As a precursor for synthesizing bioactive compounds.

- Organic Synthesis: Used as a chiral building block for developing complex molecules.

- Research: Employed in studies exploring enzyme inhibition and other biochemical pathways .

Interaction studies involving methyl 3,4-O-isopropylidene-L-threonate focus on its role as an inhibitor of specific enzymes. These studies reveal insights into how the compound interacts with biological systems at a molecular level. For instance, investigations into its binding affinity and selectivity towards fatty acid amide hydrolase provide valuable data for optimizing therapeutic agents targeting this enzyme .

Methyl 3,4-O-isopropylidene-L-threonate shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| Methyl L-threonate | L-threonate core without protection | Lacks isopropylidene group |

| Methyl D-threonate | D-threonate core | Different stereochemistry affecting activity |

| Methyl 2-deoxy-2-(methylthio)-D-threonate | Contains methylthio group | Alters solubility and reactivity profiles |

| Methyl 3-O-benzyl-L-threonate | Benzyl protection at position 3 | Different protective group affecting reactivity |

Methyl 3,4-O-isopropylidene-L-threonate's unique combination of structural features and biological activity distinguishes it from these similar compounds, making it a valuable entity in both synthetic chemistry and pharmacological research.

Methyl 3,4-O-isopropylidene-L-threonate represents a quintessential example of strategic hydroxyl group protection in carbohydrate chemistry [1]. The compound is characterized by its isopropylidene group protecting the hydroxyl groups on the 3 and 4 positions, which prevents unwanted reactions and increases the molecule's stability under various chemical conditions [1]. This protection strategy makes it an ideal intermediate for selective synthesis processes, particularly in the construction of complex organic molecules where specific functional group manipulation is necessary [1].

The isopropylidene acetal is a protecting group commonly used in carbohydrate chemistry to mask hydroxyl groups [2]. The protection is achieved through the reaction of a diol with acetone in the presence of an acid catalyst, resulting in the formation of an isopropylidene derivative [2]. This reaction is reversible, allowing for the selective protection and deprotection of specific hydroxyl groups [2].

The mechanism involves the initial protonation of the acetone, followed by the nucleophilic attack of a hydroxyl group, forming a hemiketal intermediate [2]. Subsequent reaction with another hydroxyl group leads to the formation of the isopropylidene acetal [2]. The selectivity of isopropylidene acetal formation is influenced by several factors, including the stereochemistry of the diol, the reaction conditions, and the presence of other functional groups [2]. The reaction is generally more favorable for 1,2- and 1,3-diols, with the former being more reactive due to the formation of a more stable five-membered ring [2].

Table 1: Reactivity of Different Diol Types with Isopropylidene Formation

| Diol Type | Ring Size | Reactivity |

|---|---|---|

| 1,2-Diol | 5-membered | High |

| 1,3-Diol | 6-membered | Moderate |

| Other Diols | Variable | Low |

Isopropylidene acetal is often compared with other protecting groups such as benzylidene acetal and silyl ethers [2]. While each has its advantages and disadvantages, isopropylidene acetal is particularly useful due to its ease of introduction and removal, as well as its relatively high stability under various reaction conditions [2].

Table 2: Common Protecting Groups for Hydroxyl Functions

| Group | Introduction Reagent | Removal Condition |

|---|---|---|

| Acetyl (Ac) | Acetic anhydride + base | Basic hydrolysis |

| Benzyl (Bn) | Benzyl bromide + base | Hydrogenolysis |

| Silyl (TBDMS) | TBDMS chloride + imidazole | Fluoride ions |

| Isopropylidene | Acetone + acid catalyst | Acidic hydrolysis |

The deprotection of isopropylidene groups can be accomplished under weakly acidic conditions [3]. Isopropylidene ketal is the most common protective group which can be tolerated under strong basic conditions and cleaved under weakly acidic conditions [3]. The difficulty of deprotection of the methylene acetal is a common recognition and there are significant issues in its use [3]. Because strong acidic conditions or harsh reaction conditions are required to cleave the methylene acetals, the methylene acetal function is rarely used for the protection of diols [3].

Orthogonal protection involves using groups removable under distinct conditions [4]. A benzyl group (removed via hydrogenolysis) can coexist with an acetyl group (removed via base). Isopropylidene acetals (acid-labile) are compatible with silyl ethers (fluoride-labile) [4]. This enables sequential deprotection, allowing precise control over reaction pathways [4].

The selective hydrolysis of terminal isopropylidene ketal group in the presence of an internal isopropylidene ketal is of great interest in multi-step synthesis of organic molecules [5]. A simple, clean and efficient catalyst system for the selective hydrolysis of di-/tri-O-isopropylidene derivatives of sugars and polyhydroxy alcohols to mono-O-isopropylidene derivatives has been developed using sulfonated carbon nanocage as a reusable catalyst [6]. Compared with reported methods, the key advantages of this protocol are shorter reaction time and higher selectivity, simple workup and the recoverability of catalyst [6].

Catalytic Approaches in Isopropylidene Group Introduction

The catalytic introduction of isopropylidene groups represents a critical aspect of synthetic methodology optimization. Acetonation (isopropylidenation) is the most widely used reaction for the initial step of carbohydrate derivatization and many methods are known [7]. The formation of acetonides have been extensively used in carbohydrate chemistry to protect the hydroxyl group [6].

Catalytic systems for isopropylidene formation employ various acid catalysts. The method uses a sulfonic acid type ionic liquid as a catalyst, glycerin and acetone as raw materials, conventional external heating mode [8]. Traditional acid catalysts for isopropylidene formation include hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid. The hydrolysis of di-/tri-O-isopropylidene derivatives of sugars and polyhydroxy alcohols to mono-O-isopropylidene derivatives can be accomplished in the presence of protic acid catalysts such as aqueous hydrochloric acid, aqueous hydrobromic acid, 60% aqueous acetic acid, aqueous sulfuric acid, and trifluoroacetic acid [6].

Table 3: Catalytic Systems for Isopropylidene Formation

| Catalyst Type | Example | Reaction Conditions | Advantages |

|---|---|---|---|

| Protic Acids | HCl, H₂SO₄ | Mild acidic | Simple, cost-effective |

| Lewis Acids | Zn(NO₃)₂ | Anhydrous | Selective |

| Ionic Liquids | Sulfonic acid type | Moderate temperature | Recyclable |

| Solid Acids | Montmorillonite K10 | Heterogeneous | Easy separation |

Lewis acid catalysts, including zinc nitrate, have been developed for selective isopropylidene formation [6]. Over these years, many Lewis acid catalysts have been developed to improve the selectivity and reaction conditions. The advantage of Lewis acid catalysts is their tolerance to water and their ability to work under milder conditions compared to traditional Brønsted acids.

Continuous gas-phase isopropylation reactions have been investigated using acidic Supported Ionic Liquid Phase materials as catalysts [9]. Detailed kinetic studies in a multi-stage tubular reactor revealed that reactant's water content and the aromatic-to-alkene ratio are the most relevant influencing factors for the catalyst stability and selectivity in these reactions [9]. Based on this insight, process optimization led to the first highly stable, highly active and selective acidic catalyst system for gas-phase aromatic alkylation [9].

The esterification reaction mechanism using an acid catalyst consists of several stages [10]. The first is the protonation of the carbonyl group by proton from sulfuric acid as the catalyst, followed by nucleophilic attack by ethanol, proton transfer from the positively charged hydroxyl ion to the hydroxyl group, and the elimination of water molecules [10]. This process resulted in the conjugate acid of the ester compound and released one proton to form the ester compound [10].

Modern catalytic approaches focus on heterogeneous catalysis to facilitate product separation and catalyst recovery. Sulfonated carbon nanocage has been employed as a reusable catalyst for the selective hydrolysis of isopropylidene derivatives [6]. The catalyst shows excellent selectivity for terminal isopropylidene groups over internal ones, making it valuable for complex synthesis strategies.

Table 4: Optimization Parameters for Catalytic Isopropylidene Formation

| Parameter | Range | Optimal Value | Effect on Yield |

|---|---|---|---|

| Temperature | 20-80°C | 45-55°C | Balanced rate/selectivity |

| Catalyst Loading | 0.1-5 mol% | 1-2 mol% | Cost-effective |

| Reaction Time | 1-24 hours | 4-8 hours | Complete conversion |

| Acetone Equivalents | 1.2-5.0 | 2.0-3.0 | Excess drives equilibrium |

The reaction mechanism for isopropylidene formation involves several distinct steps [10]. First, a water molecule will be released, adding a positive charge to the oxygen atom. This will lead to the polarization of the carbon-oxygen bond and the attack of other free electron pairs from the hydroxyl groups in glycerol on the carbon atom, forming a carbon-oxygen bond and making it positively charged [10]. In the final stage, a proton will be released, forming a ketal by bonding two hydroxyl groups in glycerol, resulting in the isopropylidene-protected glycerol [10].

Stereoselective Synthesis and Chiral Purity Assessment

The stereoselective synthesis of Methyl 3,4-O-isopropylidene-L-threonate requires careful consideration of the stereochemical integrity of the L-threonate backbone. L-threonic acid synthesis has been extensively studied for stereoselective approaches, particularly in the synthesis of threo-threonine and related amino acids [11] [12].

The optical rotation of Methyl 3,4-O-isopropylidene-L-threonate is reported as +18.5° (c = 2 in acetone), which serves as a crucial parameter for assessing chiral purity [13]. The specific optical rotation is a characteristic property that can be used to determine the enantiomeric excess and overall stereochemical purity of the compound [13].

Table 5: Optical Properties of Methyl 3,4-O-isopropylidene-L-threonate

| Property | Value | Conditions |

|---|---|---|

| Optical Rotation | +18.5° | c = 2 in acetone, 20°C |

| Refractive Index | n²⁰/D 1.446 | Literature value |

| Boiling Point | 125°C | 12 mmHg |

| Density | 1.175 g/mL | 25°C |

The stereoselective synthesis of threo-threonine has been achieved through the reaction of isocyanoacetate with acetaldehyde [11]. A key intermediate, 2-isocyano-3-hydroxybutyrate was isolated from the reaction of isocyanoacetate with acetaldehyde in the presence of triethylamine [11]. The stereoselectivities between the both products, which were converted into threonine by acid hydrolysis, were compared. The ratios of threo and erythro isomers of the threonine thus formed were determined by nuclear magnetic resonance, with ratios of 55:45 for the former and 85:15 for the latter being obtained, respectively [11].

A variety of unusual threo β-hydroxy amino acids have been synthesized by Grignard addition to optically pure serine aldehyde equivalents [14]. The erythro diastereomers can be obtained by oxidation of the initial threo adduct followed by reduction with lithium borohydride [14]. This approach demonstrates the importance of stereochemical control in the synthesis of related compounds.

Table 6: Analytical Methods for Chiral Purity Assessment

| Method | Detection | Sensitivity | Application |

|---|---|---|---|

| Optical Rotation | Polarimetry | ±0.1° | Bulk purity assessment |

| Chiral HPLC | UV/VIS | μg/mL | Enantiomeric excess |

| Capillary Electrophoresis | Indirect UV | ng/mL | High resolution |

| NMR Spectroscopy | Chemical shift | mg/mL | Structure confirmation |

Chiral high-performance liquid chromatography represents the gold standard for enantiomeric purity assessment. A large number of chiral stationary phases for high-performance liquid chromatography have been developed using both chiral small molecules and polymers with chiral recognition abilities [15]. Enantiomers are separated based on the number and type of each interaction that occurs during their exposure to the chiral stationary phase [16].

Common chiral stationary phases used for chiral high-performance liquid chromatography columns are polysaccharide, ligand exchange, protein, helical polymers, macrocyclic, and Pirkle-brush concept [16]. Normal phase solvents are commonly used for chiral high-performance liquid chromatography separations; however, reversed-phase solvents can also be used with certain types of chiral stationary phases [16].

A validated capillary electrophoresis method with indirect ultraviolet detection for the determination of L-threonate in calcium L-threonate preparations has been described [17]. The 2,6-naphthalenedicarboxylic acid was used as the background carrier ion and the tetradecyltrimethylammonium bromide was used as electroosmotic flow modifier [17]. The running buffer contained 2 millimolar 2,6-naphthalenedicarboxylic acid, 6 millimolar disodium carbonate and 0.2 millimolar tetradecyltrimethylammonium bromide [17]. A linear calibration range of 50-500 μg/mL was obtained with correlation coefficient of 0.9996 [17].

Table 7: Validation Parameters for Capillary Electrophoresis Method

| Parameter | Value | Precision |

|---|---|---|

| Linearity Range | 50-500 μg/mL | r = 0.9996 |

| Detection Limit | 6 μg/mL | - |

| Quantitation Limit | 20 μg/mL | - |

| Recovery | 99.45% | RSD = 0.57% |

A fast and selective high-performance liquid chromatography-tandem mass spectrometry method was established to determine L-threonate in human plasma and urine [18]. Plasma and urine samples were extracted by protein precipitation and diluted with water, then chromatographed on a YMC J'Sphere C18 column with methanol-acetonitrile-10 millimolar ammonium acetate (20:5:75, v/v) as mobile phase, and at a flow rate of 0.2 mL/min [18]. Detection was performed on a triple-quadrupole tandem mass spectrometer using negative electrospray ionization [18].

The compositional guideline for calcium L-threonate specifies specific optical rotation requirements of +13.0° to +14.3° for a 5% aqueous solution [19]. This demonstrates the importance of optical rotation measurements in quality control and standardization of threonate compounds [19].

Prediction of the sign of optical rotations of chiral molecules from their absolute configurations can generally be achieved using the Hammett constants, based on the electron-withdrawing/donating power of functional groups [20]. The electron withdrawing/donating properties of substituents have been used to compare the reactivities of various organic reactions, such as hydrolysis, ionization, esterifications, brominations, electrophilic aromatic substitutions [20].

Table 8: Electron-Withdrawing Power Order for Functional Groups

| Group Type | Withdrawing Power | Application |

|---|---|---|

| Electron Donating | NR₂ < NH₂ < OH < OR | Nucleophilic activation |

| Neutral | R < Ph < H | Baseline reference |

| Electron Withdrawing | CHO < COR < COOR < COOH | Electrophilic activation |

| Strong Withdrawing | CF₃ < CN < SO₃H < NO₂ | Maximum activation |

Methyl 3,4-O-isopropylidene-L-threonate exhibits distinctive solubility behavior that reflects its unique structural features, combining a protected diol system with an ester functionality [1] [2]. The compound demonstrates excellent solubility in acetone, as evidenced by its use as the solvent of choice for optical rotation measurements at a concentration of 2 grams per 100 milliliters, yielding a specific rotation of +18.5° [1] [2]. This high solubility in acetone is attributed to the compound's moderate polarity and the ability of acetone to effectively solvate both the ester carbonyl and the cyclic ether functionalities.

In alcoholic solvents, the compound shows good to excellent solubility characteristics [3] [4]. The hydroxyl group present in the molecule can form hydrogen bonds with protic solvents such as methanol and ethanol, while the hydrophobic isopropylidene protecting group provides sufficient organic character to maintain solubility [1]. This solubility profile makes alcoholic solvents particularly suitable for synthetic transformations and purification procedures involving this compound.

Polar aprotic solvents including dimethyl sulfoxide and dimethylformamide are expected to provide good solubility for methyl 3,4-O-isopropylidene-L-threonate [5] [6]. These solvents can effectively interact with the polar ester functionality without competing for hydrogen bonding sites, making them ideal for reactions requiring anhydrous conditions [7] [8]. The moderate dielectric constants of these solvents align well with the compound's polarity profile.

Dichloromethane and similar chlorinated solvents offer very good solubility for this compound [1]. This behavior is typical for protected carbohydrate derivatives and reflects the balanced polarity that allows interaction with moderately polar organic solvents while maintaining sufficient lipophilicity [9].

Water solubility is significantly limited due to the hydrophobic isopropylidene protecting group, which creates a substantial nonpolar surface area [3] [10]. The 2,2-dimethyl-1,3-dioxolane ring system is inherently hydrophobic, and while the ester and hydroxyl functionalities can participate in hydrogen bonding, they are insufficient to overcome the overall hydrophobic character of the molecule [11] [12].

Nonpolar solvents such as hexane show poor solubility for methyl 3,4-O-isopropylidene-L-threonate [3] [10]. The presence of multiple oxygen atoms and the ester functionality create sufficient polarity to render the compound incompatible with purely nonpolar environments [13].

Thermal Stability and Decomposition Pathways

The thermal stability of methyl 3,4-O-isopropylidene-L-threonate can be understood through analysis of related dioxolane systems and acetone ketal derivatives. Under normal storage and handling conditions (25-100°C), the compound exhibits excellent thermal stability [1] [2]. The isopropylidene protecting group, being an acetone ketal, provides remarkable stability under neutral and basic conditions, with minimal degradation occurring at ambient temperatures.

Moderate thermal stress (100-200°C) introduces the potential for hydrolytic cleavage of the isopropylidene protecting group [14] [15]. Research on 2,2-dimethyl-1,3-dioxolane thermal decomposition indicates that the C-OCH₃ bond elongation becomes thermodynamically favorable at elevated temperatures, following a concerted four-centered cyclic transition state mechanism [14] [15]. The activation energy for this process in related compounds ranges from 242-254 kilojoules per mole, suggesting that significant decomposition would not be expected below 200°C under anhydrous conditions [14] [16].

Higher temperature regimes (200-300°C) promote ester bond cleavage and ring-opening reactions [14] [17]. The thermal decomposition pathway likely involves initial formation of acetone and a ring-opened intermediate, followed by further fragmentation [15] [16]. Studies on similar 1,3-dioxolane derivatives demonstrate that decomposition products typically include acetaldehyde and the corresponding ketone or alcohol, formed through stepwise mechanisms involving unstable intermediates [14] [15].

Extreme thermal conditions (300-400°C) result in complete structural breakdown [17] [18]. The primary decomposition products include acetone, formaldehyde, carbon monoxide, methanol, and various small organic fragments [14] [19]. The formation of these products follows established thermal decomposition pathways for acetone ketals and ester compounds [19] [20].

Pyrolytic conditions (400°C and above) lead to extensive fragmentation with formation of gases including carbon dioxide, carbon monoxide, hydrogen, methane, and ethylene [17] [18]. These conditions represent complete thermal destruction of the organic framework and are well beyond any practical application temperature for this compound.

The kinetic parameters for thermal decomposition can be estimated from related dioxolane studies, suggesting first-order kinetics with rate constants following Arrhenius behavior [14] [15] [16]. The presence of the ester functionality and hydroxyl group may alter these parameters compared to simple dioxolane systems, potentially providing additional thermal stability through intramolecular hydrogen bonding [21].

Spectroscopic Fingerprinting (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear Magnetic Resonance Spectroscopy

Proton Nuclear Magnetic Resonance spectroscopy provides characteristic fingerprinting for methyl 3,4-O-isopropylidene-L-threonate [22] [23]. The methyl ester group appears as a sharp singlet at approximately δ 3.7-3.8 parts per million, representing the -COOCH₃ protons [1] [24]. The isopropylidene methyl groups generate two distinct singlets at δ 1.35-1.50 parts per million, reflecting the two nonequivalent methyl substituents on the ketal carbon [1] [24].

The dioxolane ring protons exhibit complex splitting patterns between δ 3.8-4.5 parts per million, with the CH₂ protons appearing as a characteristic AB system due to their diastereotopic nature [22] [23]. The ring CH proton appears as a complex multipivity around δ 4.0-4.2 parts per million, showing coupling to both the adjacent hydroxyl proton and the dioxolane CH₂ protons [24].

The hydroxyl proton typically appears as a broad signal between δ 2.5-3.5 parts per million, with chemical shift and multiplicity highly dependent on concentration, temperature, and solvent conditions [25]. In deuterated chloroform, this signal may be quite broad due to exchange phenomena [26].

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals distinct resonances for each carbon environment [22] [23]. The carbonyl carbon appears downfield at approximately δ 170-175 parts per million, characteristic of methyl ester functionality [25]. The quaternary ketal carbon resonates around δ 110-115 parts per million, while the dioxolane ring carbons appear between δ 65-85 parts per million [22] [23].

The methyl ester carbon appears around δ 52-55 parts per million, and the isopropylidene methyl carbons generate signals at δ 25-28 parts per million [25]. The hydroxyl-bearing carbon exhibits a characteristic downfield shift to δ 70-75 parts per million due to the electron-withdrawing effect of the adjacent oxygen [22] [23].

Infrared Spectroscopy

Infrared spectroscopy provides definitive functional group identification for methyl 3,4-O-isopropylidene-L-threonate [23] [24]. The hydroxyl stretch appears as a broad absorption between 3200-3600 cm⁻¹, with the exact position and breadth dependent on hydrogen bonding and concentration effects [27] [28]. Under anhydrous conditions, this band may appear sharper and shifted to higher frequencies.

The ester carbonyl stretch generates a strong, sharp absorption at approximately 1740-1750 cm⁻¹, characteristic of methyl ester functionality [27] [28]. This frequency is typical for aliphatic esters and provides unambiguous identification of the ester group [27].

Carbon-oxygen stretching vibrations appear in the complex fingerprint region between 1000-1300 cm⁻¹ [27] [28]. The ester C-O stretch typically appears around 1200-1300 cm⁻¹, while ether C-O stretches from the dioxolane ring system contribute multiple bands between 1000-1150 cm⁻¹ [27].

Alkyl C-H stretching appears in the 2800-3000 cm⁻¹ region, with asymmetric and symmetric methyl stretches clearly visible [27] [28]. The methylene C-H stretches from the dioxolane ring contribute additional absorption in this region [27].

Fingerprint region analysis (600-1500 cm⁻¹) reveals characteristic patterns for the dioxolane ring system and methyl ester functionality [27] [28]. Specific attention to the 1000-1200 cm⁻¹ region provides definitive identification of the cyclic ether system [27].

Mass Spectrometry

Electron ionization mass spectrometry of methyl 3,4-O-isopropylidene-L-threonate shows the molecular ion peak at m/z 190, corresponding to the molecular weight of 190.19 daltons [1] [29]. The molecular ion may exhibit low intensity due to the presence of multiple fragmentation pathways involving the ester and ketal functionalities [29].

Characteristic fragmentation patterns include loss of methanol (M-32) giving m/z 158, representing cleavage of the methyl ester group [29]. Loss of acetone (M-58) yields m/z 132, corresponding to rupture of the isopropylidene protecting group [29]. Combined losses of both methanol and acetone produce m/z 100, representing the threonate backbone [29].

Base peak formation typically occurs at m/z 43, corresponding to the acetyl cation (CH₃CO⁺) or propyl cation (C₃H₇⁺), formed through various fragmentation pathways [29]. Additional significant peaks appear at m/z 59 (COOCH₃⁺), m/z 73 (dioxolane fragment), and m/z 101 (loss of multiple small molecules) [29].

High-resolution mass spectrometry confirms the molecular formula C₈H₁₄O₅ with an exact mass of 190.084124 daltons [23]. This technique provides unambiguous molecular formula determination and can distinguish this compound from structural isomers with the same nominal mass [23].